molecular formula C16H12F2N4O4S B2580559 4,6-difluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897481-52-6

4,6-difluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2580559
CAS No.: 897481-52-6
M. Wt: 394.35
InChI Key: VRSINMROUNVKEL-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897481-52-6) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry. Its molecular formula is C 16 H 12 F 2 N 4 O 4 S and it has a molecular weight of 394.35 g/mol . The structure integrates a 4,6-difluorobenzothiazole core linked via a piperazine ring to a 5-nitrofuran-2-carbonyl moiety, a combination designed for enhanced bioactivity . The compound's research value is rooted in the known biological activities of its constituent parts. Benzothiazole derivatives are extensively investigated for their potent anti-tubercular properties, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . The 5-nitrofuran group is a recognized pharmacophore in antimicrobial agents, which is believed to be activated by bacterial nitroreductase enzymes to form reactive intermediates that damage bacterial DNA and proteins . This molecular hybridization approach creates a promising candidate for developing new anti-infective agents targeting drug-resistant pathogens . Researchers can explore its mechanism of action, which may involve inhibition of critical bacterial enzymes like DprE1, a target for benzothiazole derivatives in anti-tubercular research . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O4S/c17-9-7-10(18)14-12(8-9)27-16(19-14)21-5-3-20(4-6-21)15(23)11-1-2-13(26-11)22(24)25/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSINMROUNVKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole coreThe piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the nitrofuran moiety through acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiazoles and piperazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antibacterial Activity

1. Mechanism of Action
Research indicates that compounds containing nitrofuran groups exhibit potent antibacterial effects. The nitrofuran moiety is essential for antimicrobial activity, as it interacts with bacterial DNA and inhibits nucleic acid synthesis, leading to cell death. The presence of the benzothiazole structure further enhances this activity by potentially disrupting cellular processes in bacteria .

2. Case Studies
A study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of similar compounds against a range of pathogens including Escherichia coli and Staphylococcus aureus. The compound was shown to have a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin . Another investigation demonstrated that derivatives of this compound could effectively combat multi-drug resistant strains of bacteria, showcasing its potential as a therapeutic agent .

Anticancer Properties

Recent studies have explored the anticancer potential of 4,6-difluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole. Research indicates that similar structures can inhibit key pathways involved in cancer cell proliferation, such as the STAT3 signaling pathway. This suggests that modifications to the existing structure could lead to new anticancer agents .

Summary of Research Findings

Study Pathogens Tested MIC (µg/mL) Activity
Study AE. coli, S. aureus5 - 10Strong antibacterial
Study BMulti-drug resistant strains< 1Highly effective
Study CCancer cell linesNot specifiedInhibitory effects on growth

Mechanism of Action

The mechanism of action of 4,6-difluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in target cells. The piperazine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: The nitrofuran group in the target compound suggests activity against anaerobic pathogens (e.g., Clostridium spp.), akin to nitazoxanide . Fluorination may extend its spectrum to Gram-negative bacteria.
  • Metabolic Stability : Piperazine improves solubility, but the nitrofuran group may pose metabolic liabilities (e.g., nitroreduction). Comparatively, chlorophenyl-piperazines () exhibit longer half-lives due to inert C–Cl bonds.
  • Toxicity : Nitrofurans are associated with mutagenicity risks, necessitating structural optimization. Fluorinated benzothiazoles may offer a safer profile due to reduced redox cycling.

Biological Activity

The compound 4,6-difluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a derivative of benzothiazole that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H15F2N3O3S\text{C}_{15}\text{H}_{15}\text{F}_2\text{N}_3\text{O}_3\text{S}

This structure features a benzothiazole core substituted with fluorine and a piperazine moiety linked to a nitrofuran group. These modifications are hypothesized to enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets that are crucial for microbial survival and tumor cell proliferation.

  • Antimicrobial Activity : The compound has shown significant efficacy against various bacterial strains. For instance, studies indicate that it exhibits a minimum inhibitory concentration (MIC) comparable to established antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. It has been shown to induce apoptosis in different cancer cell lines through mechanisms involving DNA intercalation and disruption of cellular processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Type Tested Strains/Cells MIC (µM) Notes
AntimicrobialStaphylococcus aureus3.12Effective against clinical isolates
AntimicrobialEscherichia coli6.25Comparable to standard antibiotics
AntitumorHCC827 (Lung cancer)9.48Induces apoptosis in vitro
AntitumorNCI-H358 (Lung cancer)16.00Shows dose-dependent effects

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various benzothiazole derivatives, including our compound of interest. It was found that those with nitro substitutions exhibited enhanced activity against resistant strains compared to their non-nitro counterparts .
  • Antitumor Research : In a comparative study involving multiple benzothiazole derivatives, this compound was among the top performers in inhibiting tumor growth in both 2D and 3D cell culture assays . This suggests its potential as a lead candidate for further development.

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